
Tributyl(2,3,5,5-tetramethylhept-2-EN-1-YL)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tributyl group and a 2,3,5,5-tetramethylhept-2-en-1-yl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This particular compound is notable for its applications in radical reactions and as a reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane can be synthesized through the reaction of tributylstannyl chloride with 2,3,5,5-tetramethylhept-2-en-1-yl lithium or Grignard reagents. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane undergoes various chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form organotin oxides and reduction reactions to form organotin hydrides.
Common Reagents and Conditions
Radical Reactions: Typically involve radical initiators like azobisisobutyronitrile (AIBN) and solvents such as benzene or toluene.
Substitution Reactions: Common reagents include halides, alkoxides, and amines, with solvents like dichloromethane or THF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Radical Reactions: Products include various substituted alkanes and alkenes.
Substitution Reactions: Products depend on the nucleophile used, often resulting in new organotin compounds.
Oxidation and Reduction: Products include organotin oxides and hydrides.
Aplicaciones Científicas De Investigación
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane involves the homolytic cleavage of the tin-hydrogen bond, generating tin-centered radicals. These radicals can initiate or propagate radical chain reactions, making the compound a valuable reagent in radical chemistry. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyl(vinyl)tin
- Tributyl(2-thienyl)stannane
- Tributyl(prop-1-yn-1-yl)stannane
Uniqueness
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of stability and ease of handling, making it a preferred choice in certain synthetic applications.
Propiedades
Número CAS |
656824-59-8 |
|---|---|
Fórmula molecular |
C23H48Sn |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
tributyl(2,3,5,5-tetramethylhept-2-enyl)stannane |
InChI |
InChI=1S/C11H21.3C4H9.Sn/c1-7-11(5,6)8-10(4)9(2)3;3*1-3-4-2;/h2,7-8H2,1,3-6H3;3*1,3-4H2,2H3; |
Clave InChI |
RZHYDAIYRXJZLU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(=C(C)CC(C)(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


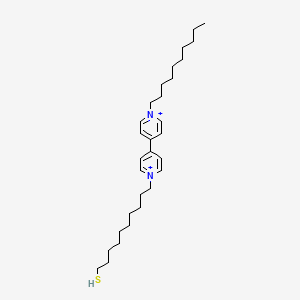
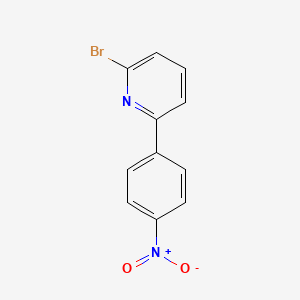
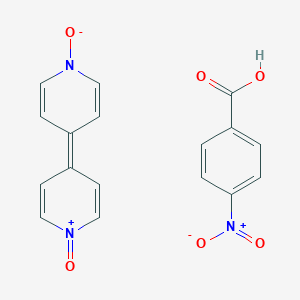
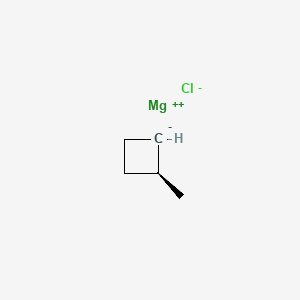
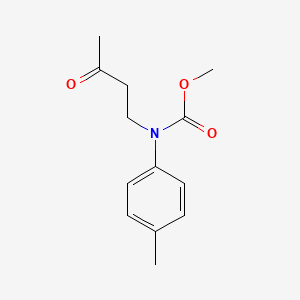
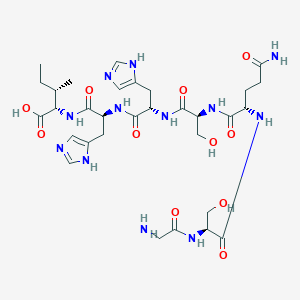
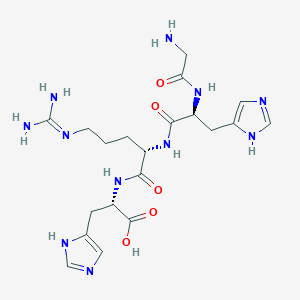
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
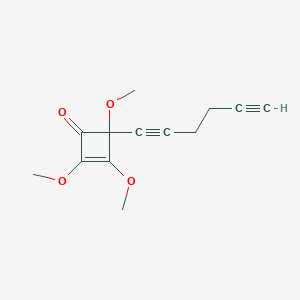
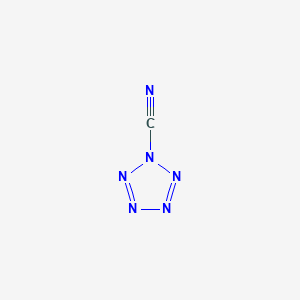
![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
